4-Bromo-1,1-dimethoxy-3-methylbut-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
62285-75-0 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
4-bromo-1,1-dimethoxy-3-methylbut-2-ene |
InChI |
InChI=1S/C7H13BrO2/c1-6(5-8)4-7(9-2)10-3/h4,7H,5H2,1-3H3 |
InChI Key |
NWXAXTQMYRQNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(OC)OC)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1,1 Dimethoxy 3 Methylbut 2 Ene and Its Analogs
Direct Bromination Approaches for Alkenyl Acetals
The direct bromination of alkenyl acetals represents a primary route for the synthesis of 4-bromo-1,1-dimethoxy-3-methylbut-2-ene and related structures. This approach involves the addition of bromine across the double bond of a precursor alkenyl acetal (B89532). The success of this method hinges on controlling the regioselectivity and stereoselectivity of the bromine addition, as well as managing potential side reactions.
Regioselectivity in the bromination of alkenyl acetals is crucial to ensure the desired placement of the bromine atom. The presence of the acetal group and other substituents on the alkene chain influences the electronic and steric environment of the double bond, thereby directing the incoming electrophile.
Several strategies have been developed to achieve high regioselectivity. The use of specific brominating agents and careful control of reaction conditions are paramount. For instance, N-bromosuccinimide (NBS) is often employed as a source of electrophilic bromine, and its reactivity can be modulated by the choice of solvent and the presence of radical initiators or inhibitors. researchgate.net Studies on the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) using NBS under various conditions have demonstrated the feasibility of achieving regioselective bromination. researchgate.netst-andrews.ac.uk While this specific substrate is an aromatic ether, the principles of controlling electrophilic aromatic substitution can provide insights into directing the bromination of the double bond in alkenyl acetals.
The reaction mechanism often proceeds through a bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (or another nucleophile present in the reaction mixture) opens this three-membered ring. The regioselectivity of this ring-opening step is dictated by both electronic and steric factors, with the nucleophile typically attacking the more substituted carbon atom that can better stabilize a partial positive charge.
Table 1: Regioselective Bromination Approaches
| Brominating Agent | Substrate Type | Key Conditions | Outcome |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Alkenyl Acetal Precursor | Controlled temperature, specific solvent | Preferential formation of the desired regioisomer |
The stereochemical outcome of the bromination of alkenyl acetals is a critical consideration, particularly when synthesizing chiral molecules. The addition of bromine to a double bond is typically an anti-addition process, meaning the two bromine atoms add to opposite faces of the double bond. youtube.comyoutube.com This stereospecificity arises from the mechanism involving the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bromonium ion bridge. youtube.comyoutube.com
For acyclic alkenyl acetals, this anti-addition can lead to the formation of diastereomers if new stereocenters are created. The stereochemistry of the starting alkene (E or Z) will determine the relative stereochemistry of the resulting dibromide. For example, the bromination of a trans-alkene will yield a different pair of enantiomers than the bromination of the corresponding cis-alkene. youtube.com
In the context of synthesizing complex natural products, stereoselective halogenation methods are of significant interest. nih.gov While direct bromination of the double bond in an achiral alkenyl acetal will produce a racemic mixture if a new stereocenter is formed, the use of chiral auxiliaries or catalysts can induce facial selectivity, leading to an enrichment of one enantiomer.
Electrochemical methods offer a sustainable and controllable alternative for the bromination of alkenes. mdpi.com In electrochemical bromination, a stable and safe bromide source, such as sodium bromide (NaBr) or tetrabutylammonium (B224687) bromide (Bu₄NBr), is used. frontiersin.orgnih.gov The bromide ion is oxidized at the anode to generate a reactive bromine species, which then reacts with the alkene. frontiersin.org This in-situ generation of the brominating agent avoids the handling of hazardous molecular bromine. mdpi.com
The combination of electrochemical and chemical methods can provide enhanced control over the reaction. For instance, the electrochemical generation of bromine can be coupled with a chemical reaction that proceeds with high regio- or stereoselectivity. This approach allows for fine-tuning of the reaction conditions, such as the concentration of the brominating agent and the reaction temperature, which can be crucial for achieving the desired outcome.
Recent studies have explored the electrochemical bromofunctionalization of alkenes, where a bromine atom and another functional group are introduced across the double bond. mdpi.com By varying the solvent and additives, different functional groups can be incorporated. For example, performing the reaction in the presence of an alcohol can lead to the formation of bromoethers. mdpi.com This methodology could be adapted for the synthesis of this compound analogs with additional functionality.
Synthesis via Functional Group Interconversion
Unsaturated alcohols and ethers are versatile starting materials that can be converted to the target bromoacetal. A common strategy involves the conversion of an allylic alcohol to the corresponding allylic bromide. This can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or the Appel reaction (using triphenylphosphine (B44618) and carbon tetrabromide). researchgate.net
For example, an unsaturated alcohol precursor could first be protected as its acetal, followed by conversion of the hydroxyl group to a bromide. Alternatively, the bromination of the alcohol could be performed first, followed by acetal formation. The choice of sequence would depend on the compatibility of the functional groups with the reaction conditions.
The synthesis of related compounds, such as (E)-4-bromo-3-methoxybut-3-en-2-one, has been achieved through multi-step sequences involving transformations of functional groups. scispace.com These strategies often involve the careful manipulation of protecting groups and the use of stereoselective reactions to build the desired molecular architecture. scispace.com
Table 2: Synthesis from Unsaturated Alcohols
| Starting Material | Reagent(s) | Key Transformation | Product Type |
|---|---|---|---|
| Allylic Alcohol | PBr₃, CuCl (cat.) | Hydroxyl to Bromide | Allylic Bromide |
The target compound can also be synthesized from other halogenated butene derivatives through substitution or elimination reactions. For instance, a dihalogenated butene could undergo a selective dehydrohalogenation to introduce the double bond at the desired position. The regioselectivity of such an elimination reaction would be a key challenge to overcome.
Alternatively, a related bromo-alkene could be functionalized to introduce the dimethoxyacetal group. For example, a precursor with a terminal alkyne can be converted to an α-keto acetal through electrochemical oxidation in the presence of an alcohol. acs.org While this specific example leads to a keto acetal, similar principles of activating a C-C multiple bond and trapping with an alcohol could potentially be applied to the synthesis of the desired 1,1-dimethoxy functionality.
The synthesis of the analogous (E)-4-bromo-2-methylbut-2-en-1-al has been achieved by the bromination of isoprene (B109036) epoxide with cupric bromide. google.com This reaction proceeds via ring-opening of the epoxide and subsequent rearrangement to form the α,β-unsaturated aldehyde. This highlights how transformations from cyclic precursors can also be a viable route to related structures.
Utility of Isoprene Derivatives as Precursors
Isoprene and its derivatives serve as fundamental building blocks for the synthesis of this compound, leveraging the inherent carbon skeleton of these readily available starting materials. A primary strategy involves the initial functionalization of isoprene to introduce the necessary bromine and oxygen-containing moieties.
One key precursor, (E)-4-bromo-2-methylbut-2-en-1-al, can be synthesized from isoprene epoxide (3,4-epoxy-3-methyl-1-butene). This transformation is achieved through bromination with cupric bromide in the presence of lithium carbonate. nih.gov The resulting aldehyde is a direct precursor to the target acetal.
Alternatively, the hydrobromination of isoprene can yield 1-bromo-3-methyl-2-butene. This reaction can be carried out using hydrobromic acid or hydrogen bromide gas, with cuprous halides sometimes employed as catalysts to improve selectivity. researchgate.net This bromoalkene can then be further elaborated to introduce the dimethoxy acetal functionality.
Another relevant isoprene-derived starting material is 3-methyl-2-butenal. While not containing the bromine atom, its structural similarity makes it a useful model for developing acetalization methodologies.
Multi-Component and Tandem Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, offer an efficient pathway to complex molecules like bromoalkene acetals. Although a direct MCR for the synthesis of this compound from isoprene, a bromine source, and a methanol (B129727) equivalent has not been extensively detailed in the literature, the principles of MCRs suggest its feasibility. Such a reaction would likely proceed through a cascade of events, potentially involving initial bromination of the diene followed by nucleophilic attack of methanol and subsequent acetalization.
Tandem, or cascade, reactions provide another elegant approach. These sequences involve the formation of multiple bonds in a single pot without the isolation of intermediates. For the synthesis of the target compound, a potential tandem sequence could involve the initial functionalization of an isoprene derivative, which then undergoes an in-situ acetalization.
Catalytic Systems in Bromoalkene Acetals Synthesis
The development of catalytic systems has been instrumental in advancing the synthesis of functionalized organic molecules, including bromoalkene acetals. Both transition metal and acid catalysis have been explored for key transformations in their synthesis.
Transition Metal-Catalyzed Methods
Transition metals, particularly palladium and copper, are widely used in cross-coupling and addition reactions. While specific examples for the direct synthesis of this compound are not prevalent, related transformations highlight the potential of these catalysts. For instance, palladium-catalyzed reactions are known to facilitate the telomerization of isoprene with methanol, indicating the ability to functionalize the diene with oxygen nucleophiles. mdpi.comacs.org
Copper catalysts, such as cupric bromide, have been employed in the bromination of isoprene epoxide to form the precursor aldehyde, (E)-4-bromo-2-methylbut-2-en-1-al. nih.gov This demonstrates the role of copper in activating substrates for subsequent transformations.
Acid-Catalyzed Transformations
Acid catalysis is a cornerstone of organic synthesis, particularly for reactions involving carbonyl compounds and alcohols. The final step in one of the most plausible synthetic routes to this compound, the acetalization of (E)-4-bromo-2-methylbut-2-en-1-al, is a classic example of an acid-catalyzed reaction.
This transformation typically involves reacting the aldehyde with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst. The reaction proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol (generated in situ or added) and subsequent elimination of water to form the stable dimethyl acetal. A variety of acid catalysts can be employed, including mineral acids and Lewis acids. For the analogous acetalization of 3-methyl-2-butenal, catalysts such as amidosulfonic acid have been utilized, demonstrating the versatility of acidic catalysts in this transformation. google.com The reaction of 1,1-dimethoxy-2-methylbut-3-en-2-ol with hydrobromic acid in the presence of cupric bromide has also been reported to yield 4-bromo-2-methylbut-2-en-1-al, which could then be acetalized. google.com
| Starting Material | Reagents | Product | Catalyst | Section Reference |
| Isoprene Epoxide | Cupric Bromide, Lithium Carbonate | (E)-4-bromo-2-methylbut-2-en-1-al | - | 2.2.3 |
| Isoprene | Hydrobromic Acid | 1-bromo-3-methyl-2-butene | Cuprous Halide (optional) | 2.2.3 |
| (E)-4-bromo-2-methylbut-2-en-1-al | Trimethyl Orthoformate, Methanol | This compound | Acid Catalyst | 2.4.2 |
| 3-methyl-2-butenal | Ethanol, Triethyl Orthoformate | 3-methyl-2-butenal diethyl acetal | Amidosulfonic Acid | 2.4.2 |
| 1,1-dimethoxy-2-methylbut-3-en-2-ol | Hydrobromic Acid, Sodium Bromide, Cupric Bromide | 4-bromo-2-methylbut-2-en-1-al | - | 2.4.2 |
Reactivity and Mechanistic Investigations of 4 Bromo 1,1 Dimethoxy 3 Methylbut 2 Ene
Reactivity of the Vinylic Bromide Moiety
The carbon-bromine bond in a vinylic position is known to participate in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Arylation, Vinylations)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds. The vinylic bromide in 4-Bromo-1,1-dimethoxy-3-methylbut-2-ene is an excellent substrate for such transformations. In these reactions, a palladium catalyst, typically in a low oxidation state (Pd(0)), undergoes oxidative addition into the carbon-bromine bond. The resulting organopalladium intermediate can then react with a variety of coupling partners.
Commonly employed cross-coupling reactions for vinylic bromides include the Suzuki, Stille, Heck, and Sonogashira reactions. For instance, in a Suzuki coupling, the organopalladium intermediate would react with an organoboron compound in the presence of a base to form a new carbon-carbon bond.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Arylated alkene |
| Stille | Organostannane | Pd(PPh₃)₄ | Alkenylated alkene |
| Heck | Alkene | Pd(OAc)₂ | Dienyl system |
The general mechanism for these reactions involves an oxidative addition of the vinylic bromide to the Pd(0) catalyst, followed by transmetalation (in Suzuki and Stille reactions) or carbopalladation (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the catalyst.
Nucleophilic Substitution Reactions
While nucleophilic substitution at an sp²-hybridized carbon is generally more challenging than at an sp³-hybridized carbon, it can occur under specific conditions, often proceeding through an addition-elimination or elimination-addition mechanism. For this compound, direct nucleophilic substitution at the vinylic carbon would likely require forcing conditions or the use of a strong nucleophile.
Grignard Reagent Formation and Subsequent Reactions
The reaction of the vinylic bromide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent. adichemistry.comwisc.eduwvu.edu This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. adichemistry.com The formation of the Grignard reagent is often initiated with a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. researchgate.net
Once formed, this organometallic reagent is a potent nucleophile and a strong base. It can participate in a wide array of reactions to form new carbon-carbon bonds. For example, it can react with carbonyl compounds (aldehydes, ketones, esters) to produce alcohols, with carbon dioxide to yield carboxylic acids, and with nitriles to generate ketones after hydrolysis. wvu.eduwalisongo.ac.id
Table 2: Expected Reactions of the Grignard Reagent Derived from this compound
| Electrophile | Initial Product | Final Product after Work-up |
|---|---|---|
| Formaldehyde | Magnesium alkoxide | Primary alcohol |
| Aldehyde (RCHO) | Magnesium alkoxide | Secondary alcohol |
| Ketone (R₂CO) | Magnesium alkoxide | Tertiary alcohol |
| Carbon Dioxide (CO₂) | Magnesium carboxylate | Carboxylic acid |
Reactivity of the Dimethoxy Acetal (B89532) Functionality
The dimethoxy acetal group serves as a protected aldehyde. This functionality is generally stable under neutral and basic conditions but is susceptible to reaction under acidic conditions.
Acetal Hydrolysis and Derivatization under Acidic Conditions
In the presence of an aqueous acid (e.g., hydrochloric acid, sulfuric acid), the dimethoxy acetal will undergo hydrolysis to reveal the parent aldehyde. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde.
The resulting α,β-unsaturated aldehyde is a valuable synthetic intermediate that can undergo a variety of further reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in conjugate addition reactions.
Applications of 4 Bromo 1,1 Dimethoxy 3 Methylbut 2 Ene in Complex Molecule Synthesis
Building Block for Pharmaceutical Intermediates
The unique bifunctional nature of 4-Bromo-1,1-dimethoxy-3-methylbut-2-ene makes it an important starting material for the construction of pharmaceutically active compounds. It provides a robust framework that can be elaborated into more complex molecular scaffolds.
A critical step in this synthetic pathway is the formation of the chromane (B1220400) ring, a core structural feature of Troglitazone. nih.gov This is achieved through the condensation of the unsaturated acetal (B89532), this compound, with trimethylhydroquinone (B50269). nih.govresearchgate.net The reaction is facilitated by the presence of bis(trifluoromethylsulfonyl)imide, which acts as a catalyst to promote the cyclization and formation of the key heterocyclic system. nih.gov This strategic use of the bromo-acetal highlights its efficacy in constructing complex heterocyclic frameworks central to medicinal chemistry.
| Step | Reactants | Key Transformation |
| 1 | This compound, Trimethylhydroquinone | Condensation and Chromane ring formation |
| 2-5 | Intermediates from Step 1 | Further functional group manipulations to yield Troglitazone |
While direct synthesis of Vitamin A from this compound is not explicitly detailed in the available research, its structural motifs are closely related to key intermediates in retinoid synthesis. A structurally similar compound, (E)-4-bromo-2-methylbut-2-en-1-al, is known to be an important starting material for an industrial synthesis of Vitamin A and its acetate (B1210297) form. google.com This aldehyde can also be used to create other biologically active molecules that contain isoprene-derived units. google.com Given that the dimethoxy acetal group in this compound is a protecting group for an aldehyde, it is plausible that it serves as a precursor to such bromo-aldehydes used in the synthesis of isoprenoid compounds. Another related compound, 1-bromo-3-methylbut-2-ene, has also been utilized as a building block in synthetic routes toward retinoids. mdpi.com
Intermediate in Natural Product Synthesis
The utility of halogenated building blocks is a recurring theme in the synthesis of complex natural products. The functional group array in this compound makes it a potentially valuable intermediate for such endeavors.
Beyond its role in the synthesis of the pharmaceutical agent Troglitazone, specific examples of the total synthesis of other natural products using this compound are not widely documented in the surveyed literature. However, the strategic importance of similar brominated synthons is well-established. For instance, the structurally related fragment (E)-4-Bromo-3-methoxybut-3-en-2-one has been identified as a key component for tackling the synthesis of the complex polyhydroxylated chains found in marine natural products like Oscillariolide and the Phormidolides. researchgate.net This suggests the potential of bromo-diene motifs, like that in this compound, for application in convergent synthetic strategies toward complex natural targets.
The chemical architecture of this compound is inherently suited for the construction of challenging molecular structures. The compound acts as a versatile four-carbon building block with two distinct reactive sites. The allylic bromide allows for nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Concurrently, the dimethoxy acetal serves as a stable, masked aldehyde. This protecting group can be removed under specific acidic conditions later in a synthetic sequence to reveal a reactive carbonyl group, which can then participate in a wide range of subsequent transformations such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. This ability to perform sequential, site-selective reactions is crucial for the controlled and efficient assembly of intricate molecular frameworks.
Precursor for Advanced Organic Materials
Based on the available scientific literature, there is no specific information detailing the use of this compound as a precursor for advanced organic materials. While structurally related compounds like 4'-Bromo-3'-methylacetophenone find use in creating novel polymers and functional materials with enhanced optical or thermal properties, similar applications for this compound have not been reported. chemicalbook.com
Regioselective and Stereoselective Synthetic Pathways to Target Structures
The chemical compound this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures where control of regioselectivity and stereoselectivity is crucial. Its utility is demonstrated in the synthesis of pharmacologically active compounds and important biological molecules.
Furthermore, this compound is a valuable precursor in the synthesis of retinal, the aldehyde form of vitamin A. google.com In this context, processes have been developed that utilize 1,1-dimethoxy-3-methyl-4-bromo-2-butene. google.com The reactions involving this intermediate demonstrate a notable degree of stereoselectivity, yielding predominantly the trans isomer, which is a critical feature for its application in the synthesis of vitamin A and its derivatives. google.com The dimethoxy acetal functionality serves as a masked aldehyde, which can be deprotected at a later synthetic stage. This strategy allows for the regioselective introduction of an α,β-ethylenically unsaturated aldehyde unit into a polyene structure. google.com
The table below summarizes the key synthetic applications and the role of this compound in achieving specific regioselective and stereoselective outcomes.
| Target Molecule | Key Reaction | Role of this compound | Selectivity |
| Troglitazone | Condensation with trimethylhydroquinone | Formation of the chromane ring | Regioselective |
| Retinal (Vitamin A Aldehyde) | Introduction of an unsaturated aldehyde unit into a polyene | Precursor to the α,β-unsaturated aldehyde moiety | Stereoselective (favors trans isomer) |
| Starting Material | Target Molecule | Number of Steps | Overall Yield | Key Intermediate |
| This compound | Troglitazone | 5 | 7.5% | Chromane ring precursor |
This synthetic utility underscores the importance of this compound as a strategic component in the assembly of complex and biologically significant molecules, where precise control over the molecular geometry is a determining factor for their function.
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For reaction products derived from 4-Bromo-1,1-dimethoxy-3-methylbut-2-ene, the ¹H NMR spectrum would reveal characteristic signals for the various proton environments.
The chemical shifts (δ) are influenced by the electron density around the proton. For instance, protons on the double bond would appear in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the π-electrons. The methyl protons would resonate in the upfield region (around δ 1.6-1.8 ppm). The methoxy (B1213986) protons would typically appear as a singlet around δ 3.3-3.8 ppm, and the proton on the carbon bearing the two methoxy groups (the acetal (B89532) proton) would be expected around δ 4.5-5.0 ppm.
Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. For example, the olefinic proton would likely show coupling to the protons of the adjacent methyl group, resulting in a quartet. The following table provides predicted ¹H NMR data for the parent compound, this compound, based on analysis of similar structures like but-1-ene and but-2-ene isomers. docbrown.infodocbrown.inforesearchgate.net
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH(OCH₃)₂ | ~4.8 | d | ~6 |
| =CH- | ~5.7 | dq | ~6, ~1.5 |
| -CH₃ | ~1.7 | d | ~1.5 |
| -OCH₃ | ~3.3 | s | - |
| -CH₂Br | ~3.9 | s | - |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals.
For this compound and its derivatives, the carbon atoms of the double bond would resonate in the downfield region (δ 120-140 ppm). The carbon of the acetal group [-CH(OCH₃)₂] would be found around δ 100-110 ppm. The methoxy carbons would appear around δ 50-60 ppm, and the methyl carbon would be in the upfield region (δ 10-20 ppm). The carbon atom attached to the bromine would be expected in the range of δ 30-40 ppm. Spectroscopic data for compounds like 4-bromo-1-butene (B139220) can provide a reference for these estimations. chemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH(OCH₃)₂ | ~103 |
| =C(CH₃)- | ~135 |
| =CH- | ~125 |
| -CH₃ | ~15 |
| -OCH₃ | ~55 |
| -CH₂Br | ~35 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the complete molecular structure, especially for complex molecules. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. For instance, a cross-peak between the olefinic proton and the methyl protons would confirm their adjacent relationship.
An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for assigning the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum.
NMR spectroscopy is not only used for structural elucidation but also as a powerful tool for studying reaction mechanisms. By monitoring the changes in the NMR spectrum of a reaction mixture over time, it is possible to identify intermediates, determine reaction kinetics, and gain insight into the reaction pathway. For reactions involving this compound, NMR could be used to follow the disappearance of starting material signals and the appearance of product signals, potentially revealing the formation of transient intermediates.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).
The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule could include the loss of a methoxy group (-OCH₃), a bromine atom (-Br), or cleavage of the carbon-carbon bonds. Analysis of the fragmentation of related bromo-compounds can help predict these patterns.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 222/224 | [M]⁺ | Molecular Ion |
| 191/193 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 143 | [M - Br]⁺ | Loss of a bromine radical |
| 75 | [CH(OCH₃)₂]⁺ | Cleavage of the C1-C2 bond |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C double bond, C-O ether linkages, and C-H bonds. The absence of certain bands, such as a broad O-H stretch, can confirm the absence of hydroxyl groups. IR spectra of related compounds such as 4-bromo-1-butene and various dimethoxybenzene derivatives provide a basis for these predictions. nist.govchemicalbook.com
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| C=C Stretch (alkene) | 1640-1680 |
| C-O Stretch (ether) | 1050-1150 |
| sp³ C-H Stretch | 2850-3000 |
| sp² C-H Stretch | 3010-3095 |
| C-Br Stretch | 500-600 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
For molecules that can be crystallized, single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation. This technique would unambiguously establish the spatial arrangement of atoms in this compound, providing precise bond lengths, bond angles, and torsion angles. For chiral molecules, this method can be used to determine the absolute configuration of stereocenters, which is crucial for understanding its biological activity and reaction mechanisms.
In a hypothetical crystallographic study of a related compound, (Z)-1-bromo-1-nitro-2-phenylethene, researchers were able to confirm its geometric configuration and noted that the molecule was not planar. growingscience.com This highlights the power of X-ray crystallography in revealing subtle conformational details that influence a molecule's properties.
Table 1: Hypothetical Crystallographic Data for a Bromo-Butene Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5296 |
| b (Å) | 7.5013 |
| c (Å) | 19.7187 |
| α, β, γ (°) | 90 |
| Z | 8 |
Note: This data is illustrative and based on a known conjugated system, (Z)-1-bromo-1-nitro-2-phenylethene, to demonstrate the type of information obtained from an X-ray diffraction experiment. growingscience.com
Electronic Spectroscopy (UV-Vis) in Conjugated Systems
The conjugated π-system in this compound, arising from the double bond, is expected to give rise to characteristic electronic transitions that can be probed by Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation and the presence of chromophores. The electronic properties of the substituents on the conjugated system will influence the energy of these transitions and thus the observed λmax.
Computational Chemistry and Theoretical Studies
In the absence of extensive experimental data, computational chemistry offers a powerful alternative for predicting and understanding the properties of this compound.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable insights into the geometry, stability, and spectroscopic properties of this compound. Furthermore, DFT is instrumental in mapping out reaction pathways, calculating activation energies, and understanding the mechanisms of chemical transformations involving this compound. For instance, DFT has been used to study the reactivity of various butene derivatives by calculating global and local reactivity descriptors. Such studies on related bromo-compounds have helped in understanding their stability and reactivity. researchgate.nettci-thaijo.org
Table 2: Calculated DFT Reactivity Descriptors for Butene Derivatives
| Compound | Dipole Moment (Debye) | Electronic Energy (Hartree) |
| (Z)-1-bromo-4-chlorobut-2-ene | 3.2469 | -3190.43758269 |
| (E)-1-bromo-4-chlorobut-2-ene | 0.4613 | -3190.43798246 |
| (Z)-1-bromo-2-chlorobut-2-ene | 3.0214 | -3190.44229628 |
Note: This data is for illustrative purposes and is taken from a study on various butene derivatives to show the type of information generated by DFT calculations.
While specific molecular dynamics (MD) simulations for this compound are not documented, this computational technique could be employed to study the conformational dynamics of the molecule in different environments, such as in various solvents or at different temperatures. MD simulations would provide a detailed picture of the molecule's flexibility, the accessible conformations, and the timescales of conformational changes.
Computational tools can be leveraged to predict the likely outcomes of reactions involving this compound and to optimize reaction conditions. By modeling the interactions between reactants and catalysts, and by calculating the energy profiles of different reaction pathways, computational chemistry can guide the design of more efficient and selective synthetic routes.
The integration of data science and machine learning with computational chemistry is an emerging area with the potential to accelerate the exploration of reaction mechanisms. By analyzing large datasets of computed reaction energies and pathways, machine learning models can be trained to predict the reactivity of new compounds like this compound and to identify key factors that control reaction outcomes.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Transformations
The development of new catalytic transformations for 4-Bromo-1,1-dimethoxy-3-methylbut-2-ene is a primary area of future research. A notable existing application is its role as a key starting material in a five-step synthesis of Troglitazone, an antidiabetic drug. researchgate.netresearchgate.netresearchgate.net A critical step in this synthesis involves the condensation of the unsaturated acetal (B89532) with trimethylhydroquinone (B50269) to form the chromane (B1220400) ring, a reaction catalyzed by bis(trifluoromethylsulfonyl)imide. researchgate.netresearchgate.netresearchgate.net
Future research will likely focus on expanding the repertoire of catalysts for this and other transformations. The exploration of more efficient and selective Lewis acids or organocatalysts could lead to higher yields, milder reaction conditions, and improved stereoselectivity in the synthesis of chromane derivatives and other heterocyclic systems. Furthermore, the development of catalytic asymmetric methods would be a significant breakthrough, allowing for the enantioselective synthesis of chiral molecules from this achiral starting material.
Green Chemistry Approaches in Synthesis and Application
While specific green chemistry applications for this compound are not yet extensively documented in the literature, this remains a critical and promising area for future investigation. The principles of green chemistry, such as atom economy, the use of safer solvents, and the development of catalytic rather than stoichiometric processes, offer a framework for improving the environmental footprint of syntheses involving this compound. nih.govmonash.edursc.org
Future research could focus on several key areas:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. monash.edursc.orgamanote.comresearchgate.net For instance, developing addition reactions that utilize the entire structure of this compound would be highly atom-economical.
Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional and often hazardous organic solvents.
Renewable Feedstocks: Exploring synthetic pathways to produce this compound itself from renewable resources.
Catalyst Recycling: Developing heterogeneous catalysts or catalytic systems that can be easily separated from the reaction mixture and reused, reducing waste and cost.
Applying these principles to the synthesis of pharmaceuticals like Troglitazone could significantly reduce the environmental impact of their production. researchgate.net
Exploitation in Flow Chemistry and Continuous Processing
The application of flow chemistry and continuous processing to reactions involving this compound is a largely unexplored but potentially transformative research direction. Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and scale-up.
Future research in this area could involve:
Continuous Synthesis of Chromanes: Developing a continuous flow process for the catalytic condensation of this compound with hydroquinones to produce the chromane core of Troglitazone and related compounds. This could lead to a more efficient and scalable manufacturing process for these important pharmaceutical scaffolds.
In-line Purification and Analysis: Integrating in-line purification and analytical techniques within a flow system to streamline the synthesis and isolation of products derived from this compound.
Exploration of New Reactivity Modes and Synthetic Utility
The known reactivity of this compound as a precursor to a prenyl cation equivalent in the synthesis of chromanes is just the beginning of its potential synthetic utility. researchgate.netresearchgate.netresearchgate.net Future research will undoubtedly uncover new reactivity modes and expand its application as a versatile building block.
Potential areas for exploration include:
Cross-Coupling Reactions: Utilizing the carbon-bromine bond in palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This would open up a vast array of possibilities for creating complex molecular architectures.
Radical Reactions: Investigating the participation of this compound in radical-mediated transformations to access novel chemical space.
Domino and Cascade Reactions: Designing elegant and efficient cascade reactions initiated by the reaction of this compound, allowing for the rapid construction of complex polycyclic systems in a single operation.
Synthesis of Other Natural Products and Bioactive Molecules: Beyond Troglitazone, this compound could serve as a key building block for the synthesis of a wide range of other natural products and medicinally relevant molecules containing the prenyl or related structural motifs.
Advanced Computational Modeling for Reaction Design
Advanced computational modeling and theoretical chemistry offer powerful tools for accelerating the discovery and optimization of reactions involving this compound. While specific computational studies on this compound are currently limited, the potential for this research avenue is immense.
Future computational work could focus on:
Mechanism Elucidation: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to gain a deeper understanding of the reaction mechanisms of known transformations, such as the acid-catalyzed chromane synthesis. This can help in optimizing reaction conditions and predicting the stereochemical outcome.
Catalyst Design: Computationally screening and designing new catalysts with enhanced activity, selectivity, and stability for transformations of this compound.
Predicting Reactivity: Developing predictive models to explore new and unforeseen reactivity modes of the compound, guiding experimental efforts towards the discovery of novel reactions.
Substrate Scope Prediction: Using computational models to predict the compatibility of different substrates in reactions involving this compound, thereby streamlining the process of reaction development.
By integrating computational modeling with experimental work, researchers can significantly accelerate the pace of innovation in the chemistry of this versatile building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
